1-Bromo-3-chloro-5-ethoxybenzene
Overview
Description
1-Bromo-3-chloro-5-ethoxybenzene is an aromatic compound with the molecular formula C₈H₈BrClO It is a derivative of benzene, where the hydrogen atoms at positions 1, 3, and 5 are substituted by bromine, chlorine, and ethoxy groups, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-3-chloro-5-ethoxybenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination and chlorination of ethoxybenzene. The reaction typically requires a brominating agent such as bromine (Br₂) and a chlorinating agent like chlorine (Cl₂) in the presence of a catalyst such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). The reaction conditions often include a solvent like dichloromethane (CH₂Cl₂) and controlled temperatures to ensure selective substitution at the desired positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to obtain high-purity product .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-chloro-5-ethoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids. Reduction reactions can also modify the substituents on the benzene ring.
Coupling Reactions: It can undergo coupling reactions such as Suzuki or Heck reactions, where the halogen atoms are replaced by other organic groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Coupling Reactions: Palladium catalysts (Pd/C) with bases like potassium carbonate (K₂CO₃) in solvents like tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce aldehydes or acids .
Scientific Research Applications
1-Bromo-3-chloro-5-ethoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Bromo-3-chloro-5-ethoxybenzene in chemical reactions typically involves electrophilic aromatic substitution. The ethoxy group is an electron-donating group, which activates the benzene ring towards electrophilic attack. The bromine and chlorine atoms can act as leaving groups in nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2-chloro-4-ethoxybenzene
- 1-Bromo-4-chloro-2-ethoxybenzene
- 1-Bromo-3-chloro-4-ethoxybenzene
Uniqueness
1-Bromo-3-chloro-5-ethoxybenzene is unique due to the specific positions of its substituents, which influence its reactivity and the types of reactions it can undergo. The presence of both bromine and chlorine atoms allows for selective substitution reactions, and the ethoxy group enhances its solubility and reactivity in organic solvents .
Properties
IUPAC Name |
1-bromo-3-chloro-5-ethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO/c1-2-11-8-4-6(9)3-7(10)5-8/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWEFXVNMBQJMKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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